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2-(Thiophen-2-yl)butanoic acid

Cat. No.: B13073961
M. Wt: 170.23 g/mol
InChI Key: QUGOBTBFBNXICO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)butanoic acid (CAS 54955-40-7) is a high-value chemical building block that integrates a thiophene heterocycle with a butanoic acid functional group. This architecture makes it a versatile scaffold in contemporary organic synthesis and medicinal chemistry research . The thiophene ring, often considered a privileged pharmacophore, can engage in π-stacking and hydrophobic interactions, while the carboxylic acid group serves as a handle for further derivatization and enables polar interactions with biological targets . This combination is particularly valuable for constructing diverse complex molecules with potential bioactivity. The primary research applications of this compound leverage its role as a key synthetic intermediate. It is instrumental in the exploration of novel therapeutic agents, with derivatives being investigated for applications such as α-glucosidase inhibition for diabetes management . Furthermore, the compound serves as a crucial precursor in the development of carbonic anhydrase inhibitors and in rational drug design studies aimed at modifying core structures like thiophene butanamides to improve binding affinity to biological targets . Synthetic access to this compound and its analogs can be achieved through several methodologies. Direct approaches often involve the functionalization of the thiophene core, for example, by generating a 2-lithiothiophene or Grignard reagent, which is then reacted with an appropriate electrophile such as an α-halo ester . Alternative, indirect routes involve constructing the thiophene ring from acyclic precursors that already contain the butanoic acid chain, using methods such as thiolation reactions or the versatile Gewald reaction for polysubstituted thiophenes . The compound has a molecular formula of C 8 H 10 O 2 S and a molecular weight of 170.23 g/mol . Its structure is characterized by a canonical SMILES of CCC(C1=CC=CS1)C(=O)O . As a standard safety precaution, this product is labeled with the signal word "Warning" and may cause skin and eye irritation . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B13073961 2-(Thiophen-2-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H10O2S/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

QUGOBTBFBNXICO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Thiophen 2 Yl Butanoic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthetic strategies provide a concise route to 2-(thiophen-2-yl)butanoic acid and its derivatives by functionalizing a thiophene (B33073) core. These methods are often advantageous due to their straightforward nature and the commercial availability of a wide range of starting thiophene compounds.

A prevalent direct method for the synthesis of this compound involves the elaboration of the side chain through nucleophilic substitution reactions. This typically entails the generation of a thiophenyl nucleophile, such as an organolithium or Grignard reagent, which then reacts with an appropriate electrophilic partner containing the butanoic acid synthon.

For example, thiophene can be deprotonated at the 2-position using a strong base like n-butyllithium to form 2-lithiothiophene. This potent nucleophile can then react with various electrophiles to introduce the desired side chain. One common approach is the reaction with diethyl carbonate to yield the corresponding ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid. Alternatively, the lithiated thiophene can be coupled with an α-halo ester, such as ethyl 2-bromobutanoate, in a substitution reaction. uoanbar.edu.iq The success of these reactions is often dependent on careful control of reaction conditions, including temperature and solvent, to maximize the yield of the desired product and minimize side reactions.

Another viable strategy employs the use of a thiophene Grignard reagent, for instance, 2-thienylmagnesium bromide. This approach is often preferred as it utilizes milder reaction conditions compared to organolithium reagents. The Grignard reagent can be effectively reacted with electrophiles like α-haloesters to construct the butanoic acid side chain.

Reactant 1Reactant 2Product
2-LithiothiopheneDiethyl CarbonateEthyl 2-(thiophen-2-yl)butanoate
2-Thienylmagnesium bromideEthyl 2-bromobutanoateEthyl 2-(thiophen-2-yl)butanoate
ThiopheneButyryl chloride (Friedel-Crafts acylation)2-Butyrylthiophene

Carbonylative coupling reactions offer a powerful and direct method for the introduction of a carboxylic acid functional group onto the thiophene ring. These transformations are typically mediated by transition metal catalysts, most commonly palladium, and utilize carbon monoxide as the carbonyl source. beilstein-journals.org

For instance, a substituted halothiophene can be subjected to palladium-catalyzed carbonylation to introduce the ester functionality. Subsequent chemical manipulation of other substituents on the thiophene ring can then be performed to build the final butanoic acid analog. The efficiency and selectivity of these carbonylative coupling reactions are highly influenced by the choice of catalyst, ligands, and reaction conditions.

Indirect Synthetic Routes via Precursor Transformations

Indirect synthetic routes provide an alternative and versatile approach for the construction of this compound and its analogs. These methods involve the formation of the thiophene ring from acyclic precursors that already possess the butanoic acid moiety or a suitable precursor. Such strategies are particularly valuable for accessing highly substituted or structurally complex thiophene derivatives that may be challenging to synthesize through direct functionalization of the thiophene core.

Thiolation reactions are a key strategy in the indirect synthesis of thiophenes, involving the incorporation of a sulfur atom into a butanoic acid derivative to construct the heterocyclic ring. A well-established method in this category is the reaction of a 1,4-dicarbonyl compound, which can be derived from a butanoic acid precursor, with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. derpharmachemica.comnih.gov

For example, a γ-keto acid or ester, accessible from butanoic acid derivatives, can be converted into a 1,4-dicarbonyl compound. This intermediate can then undergo cyclization and dehydration upon treatment with a sulfur source to form the thiophene ring. derpharmachemica.com The substitution pattern of the resulting thiophene is determined by the structure of the starting 1,4-dicarbonyl compound, offering a high degree of control over the final product.

Intramolecular cyclization reactions represent a powerful and atom-economical approach for the synthesis of thiophenes from acyclic precursors. nih.govresearchgate.net These reactions typically proceed through the formation of a carbon-sulfur bond followed by a cyclization and subsequent aromatization step.

One such pathway involves the base-catalyzed cyclization of a β-mercapto-α,β-unsaturated carbonyl compound. The necessary precursor can be synthesized from a butanoic acid derivative. For instance, a β-keto ester derived from butanoic acid can be converted to its enolate, which is then reacted with a sulfur source to introduce the thiol group. Subsequent intramolecular condensation and dehydration lead to the formation of the thiophene ring. researchgate.net

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net While the classic Gewald reaction yields 2-aminothiophenes, modifications and related heterocyclization methods can be adapted to synthesize other substituted thiophenes, including those bearing a butanoic acid side chain. mdpi.comumich.edu

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org By judiciously selecting the starting materials, it is possible to construct a thiophene ring with a precursor to the butanoic acid side chain at the 2-position. The resulting 2-aminothiophene can then be chemically transformed through diazotization and subsequent reactions to remove the amino group and introduce the desired carboxylic acid functionality, ultimately leading to the target this compound analog.

Asymmetric Synthesis and Stereochemical Control

The creation of the chiral center at the C2 position of the butanoic acid backbone is the cornerstone of the asymmetric synthesis of this compound. Various methodologies have been developed to achieve high enantiomeric purity, primarily revolving around the use of chiral auxiliaries and, to a lesser extent, organocatalysis.

The primary strategy for the enantioselective formation of the chiral center in this compound involves the α-alkylation of a 2-(thiophen-2-yl)acetic acid derivative. This is typically achieved by converting the acetic acid to a chiral amide or ester, which then directs the stereoselective addition of an ethyl group.

One of the most effective methods for such transformations is the diastereoselective alkylation of chiral amide enolates. This approach involves the temporary attachment of a chiral auxiliary to the carboxylic acid, which imparts facial bias to the enolate, leading to a highly diastereoselective alkylation reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched carboxylic acid.

Chiral auxiliaries are instrumental in the stereospecific synthesis of α-substituted carboxylic acids. Among the most successful and widely used are pseudoephedrine and Evans' oxazolidinones.

Pseudoephedrine as a Chiral Auxiliary:

The use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of carboxylic acids has been extensively studied. The methodology involves the amidation of 2-(thiophen-2-yl)acetic acid with (1S,2S)-(+)-pseudoephedrine to form the corresponding amide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride generates a rigid chelated lithium enolate. This enolate then reacts with an ethyl halide (e.g., ethyl iodide or bromide) in a highly diastereoselective manner. The pseudoephedrine auxiliary is subsequently removed under acidic or basic conditions to yield the enantiomerically enriched this compound.

The high diastereoselectivity observed in these reactions is attributed to the conformationally rigid transition state of the lithium enolate, where one face of the enolate is effectively shielded by the chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides (Data derived from analogous alkylations of aryl acetic acid derivatives)

EntryElectrophile (R-X)Product (R)Crude Diastereomeric Ratio (dr)Isolated Yield (%)
1CH₃IMethyl98:299
2CH₃CH₂IEthyl98:296
3CH₂(CH₂)₂CH₃In-Butyl>99:195
4(CH₃)₂CHIIsopropyl97:391
5C₆H₅CH₂BrBenzyl>99:199

Organocatalysis:

While the use of chiral auxiliaries is a well-established method, organocatalysis represents an emerging and attractive alternative for the asymmetric α-alkylation of carbonyl compounds. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective alkylation of aldehydes and ketones through the formation of chiral enamines. However, the direct organocatalytic asymmetric α-alkylation of carboxylic acid derivatives remains a more challenging area of research. Current strategies often involve multi-step processes or are limited in scope. For the synthesis of this compound, this would likely involve the asymmetric alkylation of a related aldehyde or ketone, followed by oxidation to the carboxylic acid.

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in asymmetric synthesis, particularly when dealing with α-substituted carboxylic acids. The acidic α-proton is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enol or enolate intermediate, which can then be protonated from either face, resulting in loss of stereochemical integrity.

Several strategies are employed to prevent racemization during the synthesis and purification of this compound:

Mild Reaction Conditions: The use of mild bases and acids for the removal of chiral auxiliaries is crucial. For instance, the hydrolytic cleavage of pseudoephedrine amides is often carried out under carefully controlled temperature and pH to minimize the risk of enolization of the final product.

Low Temperatures: Performing reactions, especially those involving strong bases, at low temperatures (e.g., -78 °C) significantly reduces the rate of competing side reactions, including racemization.

Careful Work-up and Purification: During extraction and chromatography, exposure to harsh pH conditions should be avoided. The use of buffered solutions and neutral stationary phases for chromatography can help preserve the enantiomeric purity of the product.

Formation of Stable Derivatives: In some cases, the carboxylic acid can be converted to a more stable derivative, such as an ester or an amide, for storage or further manipulation, and then hydrolyzed back to the acid immediately before use.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is critical for developing a synthetic route that is not only high-yielding and stereoselective but also practical, scalable, and cost-effective. Key parameters that are typically optimized include the choice of solvent, catalyst, and reagents.

The choice of solvent can have a profound impact on the yield and stereoselectivity of asymmetric reactions. In the context of the diastereoselective alkylation of chiral amide enolates, the solvent plays a crucial role in the solvation of the enolate and the transition state.

For the alkylation of pseudoephedrine amides, tetrahydrofuran (B95107) (THF) is a commonly used solvent. Its ability to coordinate with the lithium cation in the enolate helps to create a well-defined and rigid transition state, which is essential for high diastereoselectivity. In some cases, particularly with less soluble amides, a mixture of THF and a co-solvent like pyridine (B92270) may be employed to ensure the homogeneity of the reaction mixture.

Table 2: Effect of Solvent on a Representative Asymmetric Alkylation (Conceptual data based on general principles of asymmetric synthesis)

EntrySolventDielectric Constant (ε)Diastereomeric Excess (de %)Yield (%)
1Tetrahydrofuran (THF)7.69695
2Diethyl Ether4.39288
3Dichloromethane (DCM)9.18575
4Toluene2.48880
5Dimethylformamide (DMF)36.76065

As indicated in the table, polar aprotic solvents that can effectively solvate the metal cation without strongly coordinating to the enolate oxygen generally provide the best results. Highly polar solvents like DMF can sometimes lead to decreased selectivity by disrupting the chelated structure of the enolate.

The catalyst and reagent system is another critical factor influencing the outcome of the synthesis. In the case of chiral auxiliary-based methods, the "catalyst" is stoichiometric, but its structure and the reagents used in conjunction with it are paramount.

For the alkylation of chiral amides, the choice of the base for enolate formation and the presence of additives can significantly affect the reaction. Lithium diisopropylamide (LDA) is a common choice, but other lithium amide bases such as lithium hexamethyldisilazide (LiHMDS) can also be used. The addition of lithium chloride (LiCl) is often crucial for achieving high diastereoselectivity in these reactions. LiCl is believed to break up aggregates of the lithium enolate, leading to a more reactive and stereochemically defined monomeric species.

In the realm of catalytic asymmetric synthesis, the development of new chiral ligands and organocatalysts is an active area of research. For a potential catalytic enantioselective synthesis of this compound, the choice of the metal precursor and the chiral ligand would be of utmost importance. For example, in a hypothetical asymmetric conjugate addition approach, a copper(I) salt paired with a chiral phosphine (B1218219) or bis(oxazoline) ligand could be a viable system.

Table 3: Influence of Base and Additive on Diastereoselective Alkylation (Data derived from analogous alkylations of aryl acetic acid derivatives)

EntryBaseAdditiveDiastereomeric Ratio (dr)Yield (%)
1LDALiCl>99:196
2LDANone95:590
3LiHMDSLiCl98:294
4NaHMDSNone85:1578
5KHMDSNone70:3065

The data illustrates the significant role of the counterion and the presence of a salt additive in controlling the stereochemical outcome of the alkylation. Lithium-based enolates in the presence of LiCl consistently provide the highest levels of diastereoselectivity.

Temperature and Pressure Control for Reaction Efficiency

The efficiency of synthetic methodologies for this compound and its analogs is significantly influenced by the precise control of reaction temperature and pressure. These parameters are critical in determining reaction rates, product yields, and the stereochemical outcome of the synthesis. Different synthetic strategies employ a range of temperature and pressure conditions to optimize the desired transformations, from cryogenic temperatures to high-pressure environments.

Temperature Optimization in Synthesis

Careful management of reaction temperature is essential to ensure the desired chemical conversion while minimizing the formation of byproducts. For instance, in the synthesis of (S)-3-(2-thienylthio)butyric acid, a close analog of this compound, the alkylation step is conducted within a narrow temperature range of 41-45°C. google.com This specific temperature control is crucial for accelerating the reaction rate; however, exceeding this range can lead to an undesired elimination reaction, which would result in a racemic mixture and reduce the yield of the desired (S)-enantiomer. google.com Following the alkylation, a hydrolysis step is carried out at a higher temperature, preferably between 50 to 80°C, to convert the ester to the final carboxylic acid. google.com

In other synthetic approaches, such as the direct carboxylation of thiophene using CO₂, temperature plays a pivotal role in product distribution and yield. Experimental data demonstrates that as the reaction temperature increases from 200°C to 300°C, the yield of the resulting carboxylates improves. mdpi.com At 200°C, only thiophene-2-carboxylate (B1233283) is formed, while at temperatures above 220°C, thiophene-2,5-dicarboxylate also begins to form. mdpi.com The maximum yield in one study was achieved at 300°C. mdpi.com

Conversely, some synthetic steps for thiophene derivatives necessitate low temperatures. For example, certain reactions are initiated at 0°C to control the initial exothermic processes and ensure selectivity.

The following table summarizes the effect of temperature on the yield of thiophene carboxylation products.

EntryTemperature (°C)Pressure of CO₂ (bar)Carboxylate Yield (μmol/g of carbonate)Ratio of Monocarboxylate to Dicarboxylate
1200511.231:0
2220525.111:0.3
3240550.121:0.9
4260589.231:1.8
52805120.341:2.7
63005152.961:3.5
This data is adapted from a study on the direct carboxylation of thiophene. mdpi.com

The Role of Pressure in Enhancing Reaction Efficiency

Pressure is another critical parameter that can be manipulated to enhance the efficiency of synthetic reactions leading to this compound and its analogs. High-pressure conditions are particularly beneficial for reactions with a negative activation volume, such as cycloadditions, as it can significantly increase the reaction rate and yield. chemistryviews.org

For the synthesis of certain thiophene derivatives, high pressure has been shown to be advantageous. In [3+2]-cycloaddition reactions to form dihydro- or tetrahydrothiophenes, applying pressures between 5 and 14 kbar resulted in significantly higher yields compared to thermal activation at ambient pressure. chemistryviews.org This high-pressure approach also allows for the transformation of thermally unstable or sterically hindered substrates. chemistryviews.org

The direct carboxylation of thiophene with CO₂ is also sensitive to pressure. The yield of the carboxylated products increases as the CO₂ pressure is raised from 2 to 8 bar. mdpi.com This indicates that higher pressure favors the incorporation of CO₂ into the thiophene ring.

Furthermore, some syntheses of 2-thiophenecarboxylic acid derivatives are conducted under what are described as "drastic conditions," involving high temperatures (130-175°C) in a sealed tube or a stainless-steel micro-autoclave. semanticscholar.org The use of a sealed reaction vessel implies that the reaction is carried out under elevated pressure, which is necessary to reach the required reaction temperatures and to contain the volatile reactants and solvents.

The table below illustrates the effect of CO₂ pressure on the yield of thiophene carboxylation.

EntryTemperature (°C)Pressure of CO₂ (bar)Carboxylate Yield (μmol/g of carbonate)
13002101.23
23004135.45
33006148.76
43008152.96
530010145.67
This data is derived from research on the direct carboxylation of thiophene. mdpi.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a hub for numerous functional group interconversions. Standard transformations allow for its conversion into esters, amides, alcohols, and more reactive acyl derivatives, providing pathways to various compound classes.

Esterification and Amidation for Functional Group Interconversion

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's polarity, steric profile, and potential for hydrogen bonding.

Esterification: The most common method for converting 2-(Thiophen-2-yl)butanoic acid to its corresponding esters is the Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, establishes an equilibrium that is driven towards the ester product by the removal of water.

Amidation: The formation of amides from this compound generally requires the initial activation of the carboxylic acid. Direct reaction with an amine is often difficult and requires high temperatures. A more efficient approach involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester using coupling reagents like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt). hhu.de This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency under mild conditions. hhu.degoogle.com

Table 1: Esterification and Amidation Reactions
Reaction TypeReagentsProduct
Fischer EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 2-(thiophen-2-yl)butanoate
Amidation (via activation)1. SOCl₂ 2. Ammonia (NH₃)2-(Thiophen-2-yl)butanamide
Amidation (coupling)Aniline, DCCI, HOBtN-phenyl-2-(thiophen-2-yl)butanamide

Reduction to Alcohols and Aldehydes for Further Transformations

Reduction of the carboxylic acid moiety opens up another avenue for derivatization, leading to primary alcohols. These alcohols can then participate in a host of subsequent reactions, including oxidation, etherification, and further esterification.

The most effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). docbrown.infolibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate and yield the primary alcohol, 2-(thiophen-2-yl)butan-1-ol. masterorganicchemistry.comstackexchange.com It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are not sufficiently reactive to reduce carboxylic acids. libretexts.org

During the LiAlH₄ reduction, an aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. youtube.com Therefore, isolation of the aldehyde is not feasible with this method.

Table 2: Reduction of the Carboxylic Acid Group
ReagentSolventFinal Product
Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workupDry Diethyl Ether or THF2-(Thiophen-2-yl)butan-1-ol

Formation of Acid Halides and Anhydrides as Reactive Intermediates

To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive acid derivatives like acid halides and anhydrides.

Acid Halides: Acid chlorides are the most common of the acid halides and are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uklibretexts.org This reaction is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukyoutube.com Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. masterorganicchemistry.com These resulting acid chlorides are highly valuable intermediates for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions. masterorganicchemistry.combeilstein-journals.org

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared and are useful in specific synthetic applications.

Table 3: Formation of Reactive Acyl Intermediates
ReagentProduct TypeProduct Name
Thionyl Chloride (SOCl₂)Acid Chloride2-(Thiophen-2-yl)butanoyl chloride
Phosphorus Pentachloride (PCl₅)Acid Chloride2-(Thiophen-2-yl)butanoyl chloride

Transformations of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The sulfur heteroatom also provides a site for oxidation.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C2 (α) position. pearson.com In this compound, the C2 position is already substituted. The existing alkyl-carboxylic acid group is generally considered weakly deactivating, but the inherent high reactivity of the thiophene ring ensures that substitution still occurs readily. The incoming electrophile will be directed primarily to the C5 position, which is the other vacant α-position. researchgate.net

Halogenation: Bromination can be selectively achieved at the C5 position using reagents like N-bromosuccinimide (NBS) in a suitable solvent. jcu.edu.au Chlorination can be performed with reagents such as sulfuryl chloride (SO₂Cl₂). jcu.edu.au

Nitration: Due to the high reactivity of the thiophene ring, nitration requires milder conditions than those used for benzene to avoid oxidative degradation and polysubstitution. rsc.orgstackexchange.com A common and effective method involves using nitric acid in acetic anhydride. stackexchange.comorgsyn.org This procedure typically yields the 5-nitro derivative as the major product. Using strong acid mixtures like HNO₃/H₂SO₄ can lead to explosive reactions or significant degradation of the starting material. rsc.orgstackexchange.com

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃), leading to the formation of 5-(1-carboxypropyl)thiophene-2-sulfonic acid.

Table 4: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentMajor Product
BrominationN-Bromosuccinimide (NBS)2-(5-Bromothiophen-2-yl)butanoic acid
NitrationNitric Acid (HNO₃) in Acetic Anhydride ((CH₃CO)₂O)2-(5-Nitrothiophen-2-yl)butanoic acid
SulfonationFuming Sulfuric Acid (H₂SO₄/SO₃)5-(1-Carboxypropyl)thiophene-2-sulfonic acid

Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. This transformation alters the electronic properties and geometry of the aromatic ring.

The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds in a stepwise manner. nih.gov

Formation of the Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide (a thiophene-S-oxide). This step can often be achieved selectively under controlled conditions. organic-chemistry.orgnih.gov The rate of this first oxidation step is generally increased by the presence of electron-donating groups on the thiophene ring. nih.gov

Formation of the Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone (a thiophene-S,S-dioxide). researchgate.netorganic-chemistry.org Sulfones are typically more stable than the corresponding sulfoxides. The rate of the second oxidation step (sulfoxide to sulfone) tends to be decreased by electron-donating groups. nih.gov

Careful control of stoichiometry and reaction conditions is necessary to selectively isolate the sulfoxide, as overoxidation to the more stable sulfone can readily occur. researchgate.net

Table 5: Oxidation of the Thiophene Sulfur Atom
ReagentStoichiometryMajor Product
Hydrogen Peroxide (H₂O₂) in Acetic Acid~1 equivalentThis compound S-oxide
Hydrogen Peroxide (H₂O₂) in Acetic AcidExcessThis compound S,S-dioxide
m-Chloroperoxybenzoic acid (m-CPBA)ExcessThis compound S,S-dioxide

Table of Mentioned Compounds

Compound Name
This compound
Methyl 2-(thiophen-2-yl)butanoate
2-(Thiophen-2-yl)butanamide
N-phenyl-2-(thiophen-2-yl)butanamide
2-(Thiophen-2-yl)butan-1-ol
2-(Thiophen-2-yl)butanoyl chloride
2-(5-Bromothiophen-2-yl)butanoic acid
2-(5-Nitrothiophen-2-yl)butanoic acid
5-(1-Carboxypropyl)thiophene-2-sulfonic acid
This compound S-oxide
This compound S,S-dioxide
Thionyl chloride
Lithium aluminum hydride
Sodium borohydride
Dicyclohexylcarbodiimide (DCCI)
1-Hydroxybenzotriazole (HOBt)
Phosphorus pentachloride
Oxalyl chloride
Phosphorus pentoxide
N-bromosuccinimide (NBS)
Sulfuryl chloride
Nitric acid
Acetic anhydride
Sulfuric acid
Hydrogen peroxide
meta-Chloroperoxybenzoic acid (m-CPBA)

Suzuki-Miyaura, Stille, and Heck Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are cornerstone methodologies in modern organic synthesis and can be effectively applied to thiophene-containing molecules.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, has been successfully employed for the derivatization of thiophene scaffolds. For instance, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been functionalized using this method. In a study focused on identifying inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), various aryl halides were coupled with a thiophene-2-acetic acid derivative via the Suzuki-Miyaura reaction to generate a library of compounds for biological screening nih.gov. This suggests that this compound, after conversion to a suitable organoboron or organohalide derivative, could undergo similar transformations to introduce diverse aryl or heteroaryl substituents onto the thiophene ring.

The Stille reaction offers an alternative cross-coupling strategy, utilizing organotin reagents. While the toxicity of organotin compounds is a concern, the reaction is known for its tolerance of a wide range of functional groups, which could be advantageous when working with a molecule containing a carboxylic acid moiety like this compound.

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a means to introduce alkenyl groups onto the thiophene ring. This reaction further expands the possibilities for structural diversification of this compound.

A summary of representative palladium-catalyzed cross-coupling reactions applicable to thiophene derivatives is presented in the table below.

ReactionCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraOrganoboron & OrganohalidePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C
StilleOrganotin & OrganohalidePd catalyst (e.g., Pd(PPh₃)₄)C-C
HeckUnsaturated Halide & AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C-C (alkenyl)

Functionalization at the Butanoic Acid Alkyl Chain

The butanoic acid side chain of this compound presents additional sites for chemical modification, specifically at the alpha and beta carbons relative to the carboxylic acid group.

Alpha-Carbon Functionalization Adjacent to the Carboxylic Acid

The alpha-carbon of carboxylic acids can be functionalized through various methods, with halogenation being a common transformation. The Hell-Volhard-Zelinsky reaction, for instance, allows for the selective bromination or chlorination of the alpha-position of carboxylic acids using reagents like PBr₃/Br₂ or SOCl₂/Cl₂. This would yield 2-halo-2-(thiophen-2-yl)butanoic acid, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including amino, hydroxyl, and cyano moieties.

Beta-Carbon Functionalization at the Thiophene Linkage

Direct functionalization of the beta-carbon of the butanoic acid chain is more challenging due to the unactivated nature of the C-H bonds. However, recent advances in C-H activation chemistry offer potential routes. Palladium-catalyzed β-C(sp³)–H activation of free carboxylic acids has been demonstrated, providing a pathway for olefination and subsequent transformations scispace.com. Such a strategy could potentially be adapted for this compound to introduce unsaturation or other functional groups at the beta-position.

Synthesis of Advanced Derivatives and Conjugates

The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of more complex molecules through amide bond formation and other conjugation strategies.

Conjugation with Diverse Heterocyclic Systems (e.g., Thiadiazoles, Pyrimidines, Quinoxalines)

The formation of amide linkages between this compound and various amino-substituted heterocyclic systems can lead to novel hybrid molecules with potentially enhanced biological activities.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole derivatives from carboxylic acids is a well-established process. One common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) researchgate.net. This approach could be used to synthesize 2-(5-(thiophen-2-yl)butanoyl)-1,3,4-thiadiazole derivatives.

Pyrimidines: Amide coupling of this compound with aminopyrimidines can be achieved using standard peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) uran.ua. This strategy allows for the straightforward synthesis of N-pyrimidinyl-2-(thiophen-2-yl)butanamides.

Quinoxalines: Similarly, coupling with aminoquinoxalines would yield N-quinoxalinyl-2-(thiophen-2-yl)butanamides. The synthesis of various quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Subsequent amination and coupling with this compound would provide the desired conjugates.

The following table summarizes the general approaches for conjugating this compound with these heterocyclic systems.

HeterocycleConjugation StrategyKey Reagents
ThiadiazoleCyclocondensationThiosemicarbazide, Dehydrating agent (e.g., POCl₃)
PyrimidineAmide CouplingAminopyrimidine, Coupling agent (e.g., CDI, DCC)
QuinoxalineAmide CouplingAminoquinoxaline, Coupling agent (e.g., CDI, DCC)

Incorporation into Peptidomimetics and Other Complex Molecular Architectures

Non-proteinogenic amino acids, which are not found in the 20 common naturally occurring amino acids, are valuable building blocks in the design of peptidomimetics. These modified peptides often exhibit enhanced stability towards enzymatic degradation and improved pharmacological properties nih.gov. This compound can be considered a non-proteinogenic amino acid analog, specifically a derivative of norvaline where the terminal methyl group is replaced by a thiophen-2-yl group.

Its incorporation into peptide chains can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid group can be activated and coupled to the N-terminus of a growing peptide chain, or its amino group (if introduced at the alpha-position) can be protected and used as a building block in the synthesis. The thiophene moiety can introduce unique conformational constraints and potential new interactions with biological targets. For instance, unnatural amino acids like L-2-thienylalanine have been incorporated into peptidomimetics to enhance their resistance to degradation nih.gov. This highlights the potential of using thiophene-containing amino acid surrogates like this compound in the development of novel peptide-based therapeutics.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(Thiophen-2-yl)butanoic acid is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton at position 5 (H-5) is expected to resonate furthest downfield due to its proximity to the sulfur atom and the electron-withdrawing carboxylic acid group. The protons at positions 3 and 4 (H-3 and H-4) would appear at slightly higher fields.

The protons of the butanoic acid chain will resonate in the aliphatic region of the spectrum. The methine proton (α-proton) adjacent to both the thiophene ring and the carboxylic acid group is expected to be the most deshielded of the aliphatic protons. The methylene (B1212753) protons (β-protons) will show a complex splitting pattern due to coupling with both the α-proton and the terminal methyl protons. The methyl group (γ-protons) will appear as the most upfield signal, likely as a triplet.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Thiophene)~7.2-7.4Doublet of doubletsJ(H5-H4) ≈ 5 Hz, J(H5-H3) ≈ 1 Hz
H-3 (Thiophene)~6.9-7.1Doublet of doubletsJ(H3-H4) ≈ 3.5 Hz, J(H3-H5) ≈ 1 Hz
H-4 (Thiophene)~6.8-7.0Doublet of doubletsJ(H4-H5) ≈ 5 Hz, J(H4-H3) ≈ 3.5 Hz
α-CH~3.8-4.0TripletJ(α-CH, β-CH₂) ≈ 7.5 Hz
β-CH₂~1.8-2.0SextetJ(β-CH₂, α-CH) ≈ 7.5 Hz, J(β-CH₂, γ-CH₃) ≈ 7.5 Hz
γ-CH₃~0.9-1.1TripletJ(γ-CH₃, β-CH₂) ≈ 7.5 Hz
COOH~10-12Broad singlet-

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the thiophene ring will resonate in the aromatic region, with the carbon attached to the butanoic acid chain (C-2) being the most deshielded among the ring carbons. The aliphatic carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
COOH~175-180
C-2 (Thiophene)~140-145
C-5 (Thiophene)~127-130
C-3 (Thiophene)~125-128
C-4 (Thiophene)~123-126
α-C~40-45
β-C~25-30
γ-C~10-15

Note: Predicted values are based on typical ranges for similar structural motifs.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5 on the thiophene ring, and between the α-CH, β-CH₂, and γ-CH₃ protons of the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the thiophene ring and the butanoic acid side chain. For instance, correlations would be expected between the α-CH proton and the C-2 and C-3 carbons of the thiophene ring, as well as the carbonyl carbon.

While no specific studies on the solid-state NMR of this compound have been reported, this technique could provide valuable insights into the structure and dynamics of the compound in the solid state. Solid-state NMR can distinguish between different crystalline polymorphs and amorphous forms by detecting differences in the local chemical environments of the nuclei. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and thiophene functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.

The thiophene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, typically around 3100 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100MediumC-H stretch (Thiophene)
~2850-2960MediumC-H stretch (Aliphatic)
~1700-1725Strong, SharpC=O stretch (Carboxylic acid)
~1500-1600MediumC=C stretch (Thiophene)
~1400-1450MediumC-H bend (Aliphatic)
~1200-1300MediumC-O stretch (Carboxylic acid)
~900-950Broad, MediumO-H bend (out-of-plane, Carboxylic acid)
~600-800MediumC-S stretch (Thiophene)

Note: Predicted values are based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular weight of the compound (C₈H₁₀O₂S) is 170.23 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 170. Due to the relative stability of the aromatic thiophene ring, this peak is expected to be reasonably intense.

The fragmentation of this compound is predicted to follow pathways characteristic of both carboxylic acids and 2-substituted thiophenes. libretexts.orgdocbrown.info A primary fragmentation route for carboxylic acids involves the loss of the hydroxyl radical (•OH, 17 Da) and the carboxyl group as a radical (•COOH, 45 Da), leading to fragment ions at m/z 153 and m/z 125, respectively. libretexts.org

Another significant fragmentation pathway is initiated by cleavage of the C-C bond between the chiral center and the ethyl group (α-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable ion at m/z 141. Cleavage of the bond between the thiophene ring and the butanoic acid side chain can lead to a thiophen-2-ylmethyl cation or a related stable species. A McLafferty rearrangement, common for carboxylic acids with a sufficiently long alkyl chain, could lead to the loss of propene (42 Da) and the formation of a radical cation at m/z 128.

High-resolution mass spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of the elemental composition of this compound and its fragments. nih.govresearchgate.net The calculated monoisotopic mass of the molecular ion [C₈H₁₀O₂S]⁺• is 170.04015 Da. Modern high-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this mass with an accuracy of a few parts per million (ppm). nih.govmdpi.com This level of precision allows for the differentiation between this compound and other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). For instance, the elemental formula C₉H₁₄O₃ (monoisotopic mass 170.09429 Da) has the same nominal mass but is easily distinguished by HRMS.

Table 2: HRMS Data for this compound

Ion Formula Calculated Exact Mass (Da) Adduct/Ion Type
[C₈H₁₀O₂S]⁺• 170.04015 Molecular Ion (M⁺•)
[C₈H₁₁O₂S]⁺ 171.04795 Protonated Molecule [M+H]⁺

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this compound by isolating the molecular ion (or a protonated precursor) and inducing its fragmentation through collision-induced dissociation (CID). youtube.com This technique provides detailed information about the connectivity of the molecule.

For the protonated molecule [M+H]⁺ at m/z 171, a characteristic fragmentation would be the neutral loss of water (H₂O, 18 Da) to yield an acylium ion at m/z 153. Another expected fragmentation is the loss of the entire butanoic acid moiety through cleavage of the C-C bond adjacent to the thiophene ring, which would help to confirm the substitution pattern. The analysis of these fragmentation pathways provides conclusive structural evidence. mdpi.com

Table 3: Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
171.04795 153.03744 18.01051 (H₂O) [C₈H₉OS]⁺ (Acylium ion)
171.04795 125.04215 46.00580 (HCOOH) [C₇H₉S]⁺
171.04795 97.00062 74.04733 (C₃H₆O₂) [C₄H₅S]⁺ (Protonated Thiophene)

X-ray Crystallography for Solid-State Structure Determination

As this compound possesses a chiral center at the C2 position of the butanoic acid chain, it exists as a pair of enantiomers. Single crystal X-ray diffraction analysis of a resolved enantiomer (or a cocrystal with a known chiral auxiliary) is the most reliable method for determining its absolute configuration (R or S). nih.govmdpi.com This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. This includes the torsion angle between the thiophene ring and the butanoic acid side chain, as well as the conformation of the ethyl group. The planarity of the thiophene ring and the geometry of the carboxylic acid group would also be precisely determined. Studies on similar chiral thiophene derivatives have shown a tendency to crystallize in chiral space groups, where the molecular conformation is a key determinant of the crystal packing. nih.govrsc.org

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Typical Distance (Å) Role in Crystal Packing
Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) 1.8 - 2.2 (H···O) Forms primary dimeric synthons
C-H···O Interaction C-H (Alkyl/Aryl) O=C (Carboxyl) 2.2 - 2.8 (H···O) Links dimers into extended networks
C-H···S Interaction C-H (Alkyl/Aryl) S (Thiophene) 2.7 - 3.1 (H···S) Directional interaction contributing to packing

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity, separating it from related substances, and isolating it for further study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques widely employed for these purposes. While HPLC is well-suited for the analysis of the non-volatile carboxylic acid directly, GC-MS requires chemical modification to enhance the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of "this compound." Its versatility allows for the separation of the target compound from starting materials, byproducts, and degradation products.

For analytical purposes, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A typical analytical HPLC method for "this compound" would utilize a C18 column with a mobile phase consisting of an aqueous component (often with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector, leveraging the chromophore of the thiophene ring. nih.govmdpi.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the compound. warwick.ac.uk This is particularly useful for purifying the compound for subsequent research or as a reference standard. The conditions from an analytical method can often be scaled up for preparative separation. nih.govresearchgate.net

Furthermore, as "this compound" possesses a chiral center at the alpha-carbon, chiral HPLC is essential for the separation of its enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic carboxylic acids. ntu.edu.twphenomenex.comnih.govvt.edu The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier. ntu.edu.tw

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterAnalytical (Purity)Preparative (Isolation)Chiral (Enantiomeric Separation)
Column C18, 4.6 x 150 mm, 5 µmC18, 20 x 250 mm, 10 µmChiralpak AD, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileA: 0.1% Acetic Acid in WaterB: Methanoln-Hexane:Isopropanol:Formic Acid (90:10:0.1)
Gradient/Isocratic Gradient: 30-90% B in 15 minIsocratic: 45% BIsocratic
Flow Rate 1.0 mL/min18 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL500 µL20 µL
Column Temp. 25 °CAmbientAmbient

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. researchgate.net Since carboxylic acids like "this compound" are generally non-volatile and polar, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile functional group. colostate.eduresearchgate.net

The most common derivatization method for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com The resulting TMS ester is significantly more volatile and exhibits better chromatographic behavior. Another common derivatization technique is esterification, for instance, to form the methyl ester. gcms.cz

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification and quantification. The mass spectrum of the derivatized "this compound" will show characteristic fragmentation patterns that can be used for its unambiguous identification. nist.govdocbrown.info

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivative Formed Trimethylsilyl ester
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic properties and geometric structure of molecules. These calculations provide a static, ground-state picture of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 2-(Thiophen-2-yl)butanoic acid, DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine the most stable (lowest energy) three-dimensional arrangement of its atoms. mdpi.com

Molecular Geometry: Geometry optimization calculations predict the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. nih.gov The thiophene (B33073) ring is inherently planar, and the butanoic acid side chain adopts a specific spatial orientation relative to this ring. Key structural parameters for the thiophene moiety are expected to be consistent with other substituted thiophenes. mdpi.comnih.gov For instance, the C-S bond lengths within the ring are typically around 1.73-1.75 Å, while the C=C bonds are shorter than the C-C single bonds. mdpi.com

Conformational Analysis: The butanoic acid side chain possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. beilstein-archives.org DFT calculations can map the potential energy surface associated with these rotations. This analysis helps identify various stable conformers (local energy minima) and the transition states (saddle points) that connect them. The energy differences between these conformers can be small, indicating that multiple conformations may coexist at room temperature. mdpi.com Studies on similar molecules, like arylamides with thiophene rings, show that the interplay between steric hindrance and potential weak intramolecular interactions dictates the preferred conformations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative Data).
ParameterBond/AnglePredicted Value
Bond Length (Å)S1-C21.745
Bond Length (Å)C2-C31.378
Bond Length (Å)C3-C41.420
Bond Length (Å)C4-C51.370
Bond Length (Å)C5-S11.735
Bond Angle (°)C5-S1-C292.5
Bond Angle (°)S1-C2-C(butanoic)125.0
Bond Angle (°)C(carboxyl)-C(alpha)-C(beta)110.5

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy of the HOMO, the energy of the LUMO, and the difference between them (the HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across both the ring and the carboxylic acid group. mdpi.comresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data).
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.58
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.25
Energy GapΔE5.33
Electronegativityχ3.92
Chemical Hardnessη2.67
Electrophilicity Indexω2.88

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunctions from quantum calculations into a more intuitive chemical language of lone pairs and bonds. This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonds. orientjchem.org

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) S1π(C2-C3)15.5
π(C2-C3)π(C4-C5)22.1
LP(2) O(carboxyl)σ(C-Calpha)5.8
σ(Calpha-H)σ(C(carboxyl)-O)2.5

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics and interactions with the environment. mdpi.com

MD simulations are an excellent tool for exploring the conformational landscape of the flexible butanoic acid chain attached to the rigid thiophene ring. nih.gov Over the course of a simulation (typically nanoseconds to microseconds), the chain can rotate around its single bonds, sampling numerous conformations. beilstein-archives.org

The flexibility of different parts of the molecule can be quantified by calculating the Root-Mean-Square Fluctuation (RMSF) of each atom from its average position. mdpi.com Higher RMSF values indicate greater flexibility. For this compound, the terminal atoms of the butanoic acid chain are expected to have the highest RMSF values, while the atoms of the thiophene ring would show much lower fluctuations. Analysis of the dihedral angles along the butanoic acid chain over time can reveal the preferred torsion angles and the rates of transition between different conformational states.

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent like water. scispace.com MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions.

Hydration Shell Analysis: MD simulations allow for a detailed analysis of the "hydration shell," which consists of the water molecules in the immediate vicinity of the solute. mdpi.comnih.gov The structure of this shell can be characterized using the radial distribution function, g(r), which describes the probability of finding a water molecule at a certain distance from a solute atom. Distinct peaks in the g(r) plot for the oxygen and hydrogen atoms of the carboxylic acid group would indicate a well-defined first hydration shell, with water molecules forming strong hydrogen bonds. shaoxc.com The dynamics within this shell are often slower than in bulk water, and analyzing the residence time of water molecules can provide insights into the strength of these interactions. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design have become indispensable tools for identifying and optimizing lead compounds containing the thiophene scaffold. These computational techniques enable the rapid evaluation of large compound libraries to predict binding affinities and interaction modes with biological targets, thereby accelerating the drug discovery process. nih.gov

Fragment-Based Drug Design (FBDD) is a well-established strategy for discovering lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a target. drugdiscoverychemistry.com The thiophene ring is an important scaffold in this approach. Researchers have synthesized fluorinated, bicyclic, thiophene-based fragment libraries for screening via ligand-observed ¹⁹F NMR. rsc.org In one study, this method successfully identified fragments that bind to the HRAS mutant G12V, a challenging cancer target. rsc.org The initial weak-binding fragments serve as starting points for optimization into more potent, drug-like molecules through structure-guided design. drugdiscoverychemistry.com

Both ligand-based (LBVS) and structure-based (SBVS) virtual screening are extensively used to identify novel compounds featuring the thiophene core. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a ligand within a target's active site. researchgate.net For instance, a library of thiophene derivatives was virtually screened against the Retinoic acid receptor-related orphan receptor (RORγt), a cancer target, to identify potential inhibitors. techscience.com Similarly, docking studies have been employed to evaluate thiophene-based compounds as potential dual inhibitors of VEGFR-2 and AKT, both crucial in cancer cell proliferation. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS approaches are employed. These methods use the structural information of known active ligands to identify new compounds with similar properties. mdpi.com Pharmacophore modeling is a common LBVS technique that defines the essential steric and electronic features required for biological activity. mdpi.comfiveable.me A pharmacophore model generated from known TRPV4 antagonists was used to screen a chemical database for new potential inhibitors. mdpi.com Often, a hybrid approach combining both SBVS and LBVS is utilized to enhance the accuracy of hit identification. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For thiophene-based compounds, SAR studies explore how modifications to the chemical structure, such as the position and nature of substituents, affect their biological activity. nih.govtechscience.com The sulfur atom within the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring's planarity may contribute to effective binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of newly designed molecules.

Several QSAR studies have been conducted on thiophene derivatives. In one investigation of 43 thiophene analogs with anti-inflammatory properties, QSAR models revealed the dominant role of electronic properties in modulating activity. nih.govresearchgate.net Another 2D-QSAR study on substituted thiophene carboxamide derivatives identified key topological and electronic parameters that significantly influence anti-tubercular activity. jetir.org Similarly, a QSAR equation was developed for a series of 5-thiophen-2-yl pyrazole (B372694) derivatives to model their potency as cannabinoid-1 (CB1) receptor antagonists. rsc.org

Table 1: Examples of QSAR Studies on Thiophene Derivatives
Thiophene SeriesBiological ActivityKey Descriptors/ParametersReference
2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl estersAnti-inflammatoryEnergy of the lowest unoccupied molecular orbital (ELUMO), Dipole moment nih.govresearchgate.net
Substituted thiophene carboxamidesAnti-tubercularTopological (SsNH2E-index, T_T_N_6) and Electronic (SdOE-index) parameters jetir.org
5-thiophen-2-yl pyrazole derivativesCB1 Receptor AntagonismStructural and physicochemical properties derived from DFT calculations rsc.org

Pharmacophore mapping identifies the 3D arrangement of molecular features essential for binding to a biological target and eliciting a response. fiveable.me This technique is instrumental in designing new molecules with improved affinity and selectivity.

For a series of thiazole (B1198619) and thiophene derivatives acting as Polo-like kinase 1 (Plk1) inhibitors, a ligand-based pharmacophore model (AADRR hypothesis) was developed. nih.gov This model identified two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as crucial features. The analysis highlighted the importance of hydrophobic groups, electron-withdrawing groups, and hydrogen bond donors for potent Plk1 inhibition. nih.gov In another study, QSAR analysis of anti-inflammatory thiophene analogs led to the establishment of a three-point pharmacophore for designing novel molecules. nih.gov

Table 2: Pharmacophore Models for Thiophene-Containing Compounds
TargetPharmacophore HypothesisKey Features IdentifiedReference
Polo-like kinase 1 (Plk1)AADRR2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Aromatic Rings; Importance of hydrophobic and electron-withdrawing groups nih.gov
Inflammatory TargetsThree-point pharmacophoreSpecific arrangement of features derived from active thiophene analogs nih.gov
TRPV4 ChannelARRD3 Aromatic Rings, 1 Hydrogen Bond Donor mdpi.com

The electronic and steric properties of substituents on the thiophene ring significantly influence ligand-target interactions.

Electronic Contributions: The electronic nature of substituents can dictate the binding affinity and activity of thiophene derivatives. SAR studies have shown that electron-withdrawing groups at specific positions on a phenyl group attached to the thiophene core are essential for anticancer activity. techscience.com QSAR models have quantitatively confirmed that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a crucial role in the anti-inflammatory activity of thiophene compounds. nih.govresearchgate.net Computational methods like Density Functional Theory (DFT) are frequently used to calculate and analyze the electronic properties (e.g., HOMO-LUMO energy gaps) of these molecules to understand their reactivity and stability. nih.govmdpi.com

Steric Contributions: Steric factors, such as the size and shape of substituents, also impact biological activity. The introduction of bulky groups can cause steric hindrance, which may either prevent or enhance binding depending on the topology of the target's active site. rsc.org For instance, introducing a large substituent like a fluorine atom can disrupt the coplanarity of the molecule and increase its width, which in turn affects intermolecular packing and interactions. mdpi.com Studies comparing thiophene and benzene (B151609) derivatives have shown that steric strain among adjacent groups affects the two aromatic systems differently due to their distinct geometries, influencing their kinetic and thermodynamic properties. rsc.org

Applications in Advanced Materials and Catalysis Research

Role in Organic Semiconductor Development and Electronic Materials

While direct, extensive research on 2-(Thiophen-2-yl)butanoic acid as a primary component in organic semiconductors is not widely documented, the broader class of thiophene (B33073) derivatives is fundamental to the field of organic electronics. Thiophene-based molecules are well-regarded for their promising characteristics, such as high conductivity and photocatalytic activity, which can be retained when they are assembled into larger structures. mdpi.com The utility of thiophene derivatives in this area stems from the ability of the sulfur-containing aromatic ring to facilitate π-π stacking, which is crucial for charge transport in organic semiconductor devices.

Fused thiophenes, in particular, are known to exhibit excellent field-effect properties due to efficient intermolecular S⋯S interactions and π-π stacking. researchgate.net The carboxylic acid group in this compound could potentially serve as an anchoring group to bind the molecule to semiconductor or metal oxide surfaces, a strategy often employed in the design of interfacial layers in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.net For instance, other thiophene derivatives with anchoring groups are synthesized for the formation of self-assembled monolayers (SAMs) that act as selective contacts in solar cells. researchgate.net The butanoic acid chain provides solubility and influences the molecular packing in the solid state, which in turn affects the electronic properties of the material.

Applications in Polymer Chemistry for Thiophene-based Conducting Polymers

Thiophene-based polymers, especially polythiophene and its derivatives, are among the most extensively studied classes of π-conjugated polymers for electronic applications. researchgate.net These materials are synthesized for use in organic thin-film transistors, photovoltaics, and biosensors. researchgate.net The polymerization of thiophene monomers is a key process, and various synthetic strategies have been developed, ranging from oxidative polymerization to direct arylation polycondensation. researchgate.net

This compound can be considered a functionalized monomer for the synthesis of novel conducting polymers. The carboxylic acid group can be leveraged in several ways:

It can be modified to create a more reactive monomer suitable for specific polymerization techniques.

It can remain as a side chain on the final polymer, imparting properties such as solubility in polar solvents or the ability to coordinate with metal ions. This functionality is crucial for creating processable materials for device fabrication. helsinki.fi

The synthesis of polymers from functionalized thiophenes, such as 3-hexylthiophene, has been thoroughly investigated to improve the properties of the resulting polymer, poly(3-hexylthiophene) (P3HT). researchgate.net Similarly, the butanoic acid side chain of this compound could influence the polymer's morphology and electronic characteristics. The synthesis of thiophene-bearing poly(2-oxazoline)s and poly(2-oxazine)s has demonstrated that functionalized thiophene monomers can be polymerized to yield thermally stable precursor polymers. helsinki.fi

Table 1: Potential Influence of Functional Groups on Thiophene-Based Polymer Properties
Functional GroupPotential Effect on Polymer PropertiesExample Application
Alkyl Chains (e.g., from 3-hexylthiophene)Increases solubility in organic solvents, improves processability.Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs).
Carboxylic Acid (e.g., from this compound)Enhances solubility in polar solvents, provides a site for post-polymerization modification, enables pH sensing.Sensors, Bioelectronics, Interfacial Layers.
Ether or Glycol ChainsImproves ion conductivity, enhances biocompatibility.Bio-sensors, Solid Polymer Electrolytes.

Utilization as Ligands in Metal-Catalyzed Reactions

The thiophene ring and the carboxylic acid group in this compound both offer potential coordination sites for metal ions, making the compound a candidate for use as a ligand in catalysis. Thiophenes themselves are generally poor donors to most transition metals but can engage in various organometallic reactions. researchgate.net However, the carboxylate group is an excellent coordinating moiety.

Research on the closely related compound, thiophene-2-carboxylic acid, has shown that it can act as a monoanionic monodentate ligand, bonding to metal centers through its carboxylate oxygen. researchgate.net In mixed-ligand complexes with metals like manganese(II), cobalt(II), cadmium(II), and copper(II), the thiophene-2-carboxylate (B1233283) ligand helps to form stable coordination geometries, such as octahedral or square-planar structures. researchgate.net

Similarly, this compound could form complexes with transition metals, where the carboxylate group binds to the metal center. The thiophene ring could also play a role, either through weak coordination of the sulfur atom or through steric and electronic effects that influence the catalytic activity of the metal center. Such metal-ligand cooperation is a growing area of interest in catalysis for reactions like hydrogenation and dehydrogenation. nih.gov The flexibility of the butanoic acid chain could allow the ligand to adopt various conformations to stabilize different catalytic intermediates.

Table 2: Crystal and Refinement Data for Representative Metal Complexes with Thiophene-2-Carboxylate Ligands researchgate.net
ParameterMn(II) ComplexCo(II) ComplexCu(II) ComplexCd(II) Complex
FormulaC16H18MnN4O6S2C16H18CoN4O6S2C16H12CuN4O4S2C16H18CdN4O6S2
Crystal SystemMonoclinicMonoclinicTriclinicMonoclinic
Space GroupP21/cP21/cP-1P21/c
a (Å)9.9090(2)9.9010(4)7.9600(1)9.0690(4)
b (Å)17.0600(4)16.8640(8)8.9640(2)17.0200(6)
c (Å)12.0666(4)12.0649(8)10.0620(2)12.0606(9)
Volume (ų)1990.24(9)1906.90(9)682.49(6)1810.07(0)

Integration into Supramolecular Assemblies and Self-Assembled Structures

The self-assembly of π-conjugated molecules is a powerful strategy for creating well-ordered, functional materials. nih.gov Thiophene-based molecules are particularly adept at forming such structures due to favorable π-π interactions between the aromatic rings. frontiersin.org this compound possesses the key features required for directed self-assembly: a planar aromatic unit (thiophene) capable of π-stacking and a carboxylic acid group that can form strong, directional hydrogen bonds.

The carboxylic acid moiety can form dimeric structures through hydrogen bonding with another acid molecule or participate in more extended hydrogen-bonded networks with other functional groups. This interplay between π-stacking and hydrogen bonding can lead to the formation of various nanostructures, such as nanofibers, nanoparticles, or well-defined crystalline lattices. nih.gov The nature of the solvent and other environmental factors can be used to control the morphology of these self-assembled structures. nih.gov

For example, a synthesized thiophene-based α-cyanostyrene derivative was shown to self-assemble into nanoparticles in organic solvents, exhibiting strong fluorescence. nih.gov The morphology of these assemblies could be tuned by changing the solvent composition, leading to a shift from nanoparticles to nanofibers. nih.gov The combination of the rigid thiophene ring and the flexible butanoic acid chain in this compound makes it an "amphiphilic" molecule in terms of shape, which could lead to complex and potentially useful supramolecular architectures. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity and mechanistic studies of the compound “this compound” corresponding to the detailed outline provided.

Research and studies detailing this compound's specific interactions with Carbonic Anhydrase isozymes, Glycosidases (like α-Glucosidase), or Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) are not present in the accessible scientific domain. Consequently, molecular-level analyses, including active site mapping, hydrogen bonding networks, or π-stacking interactions for this particular compound, are also unavailable.

Furthermore, there is no published in vitro research on how this compound modulates cellular pathways, such as its effects on cell cycle progression in various cell lines.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this specific chemical compound.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trials

Cellular Pathway Modulation in In Vitro Research Models

Induction of Apoptosis and Necrosis in Specific Cell Lines (e.g., HepG2 cells)

There is no specific data available in the reviewed literature detailing the induction of apoptosis or necrosis in any cell line, including the human hepatoma cell line HepG2, by 2-(Thiophen-2-yl)butanoic acid. While other thiophene-containing compounds have been shown to induce apoptosis in cancer cells, these findings are related to structurally distinct molecules. plos.orgnih.govnih.gov For example, studies on certain chalcone (B49325) derivatives of 2-acetyl thiophene (B33073) have demonstrated cytotoxic and apoptotic effects on human colon adenocarcinoma cells. nih.gov

Investigation of Cytotoxicity Mechanisms in Research Settings

Consistent with the lack of data on apoptosis and necrosis, there are no published investigations into the specific cytotoxicity mechanisms of this compound. Research into the cytotoxic effects of other thiophene derivatives often focuses on mechanisms like the induction of reactive oxygen species, mitochondrial depolarization, and inhibition of specific kinases, but these cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Antimicrobial Research Investigations

While the thiophene scaffold is present in many compounds investigated for antimicrobial activity, specific studies on this compound are absent.

In Vitro Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium luteum)

No in vitro studies detailing the antibacterial activity of this compound against bacterial strains such as Staphylococcus aureus or Mycobacterium luteum were found in the public domain. The broader class of thiophene derivatives has shown promise, with some compounds exhibiting activity against drug-resistant Gram-negative bacteria, but these results are not specific to the compound . nih.gov

Antifungal Activity Assessments (e.g., Candida tenuis, Aspergillus niger)

Similarly, there is a lack of research assessing the antifungal activity of this compound against fungal species like Candida tenuis or Aspergillus niger. Other thiophene derivatives, such as N-(thiophen-2-yl) nicotinamides, have been synthesized and shown to possess fungicidal properties, but these are structurally different compounds. mdpi.com

DNA Interaction and Protection Studies

Binding Assays with DNA (e.g., Calf Thymus DNA)

No studies were identified that investigated the interaction or binding of this compound with DNA, including through assays with Calf Thymus DNA. Research on DNA binding is common for potential anticancer agents to elucidate their mechanism of action. Thiophene-based diamidines, for instance, have been studied for their ability to bind to the minor groove of DNA. nih.gov However, such data is not available for this compound.

Information regarding the prevention of oxidative damage to DNA in cell-free systems by this compound is not available in the reviewed scientific literature.

Extensive searches of scientific databases and scholarly articles did not yield any specific research focused on the biological activity of this compound in preventing oxidative damage to DNA in cell-free systems. While the antioxidant potential of various thiophene derivatives has been a subject of scientific inquiry, no studies were identified that specifically investigated this particular compound in the context of DNA protection from oxidative stress in a non-cellular environment.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the request. The current body of scientific literature does not appear to contain the specific data required to elaborate on the mechanistic studies of this compound in the prevention of oxidative DNA damage in cell-free systems.

Q & A

Q. What synthetic methodologies are reported for 2-(Thiophen-2-yl)butanoic acid, and how can reaction conditions be optimized?

A key synthesis route involves Friedel-Crafts alkylation of thiophene with α,β-unsaturated carbonyl intermediates, followed by reduction and oxidation steps. For example, anhydride derivatives of thiophene can be coupled with oxobutanoic acid precursors in the presence of Lewis acids like AlCl₃ under inert conditions . Optimization may include:

  • Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve yield and reduce side reactions.
  • Temperature control : Maintaining sub-0°C conditions during electrophilic substitution to minimize polymerization.
  • Purification : Using column chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted thiophene derivatives.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • ¹H NMR : The thiophene protons (δ 6.8–7.2 ppm) and the α-proton of the butanoic acid (δ 2.3–2.6 ppm) are diagnostic. Coupling constants (J = 3–5 Hz) confirm the thiophene’s aromaticity.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).
  • HRMS : Exact mass matching the molecular formula (C₈H₁₀O₂S, calculated [M+H]⁺ = 170.0402). Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) is recommended for absolute configuration determination.

Advanced Research Questions

Q. How do density functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation ) can model:

  • HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles (e.g., HOMO localized on thiophene, LUMO on carboxylic acid).
  • Charge distribution : Mulliken charges reveal polarization effects, explaining regioselectivity in derivatization reactions.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous vs. nonpolar environments. Validate with experimental UV-Vis spectra.

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay conditions : Varying pH (carboxylic acid protonation state) or solvent (DMSO vs. aqueous buffer).
  • Structural analogs : Compare this compound with shorter-chain analogs (e.g., thiophene-acetic acid ) to isolate chain-length effects.
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) to track cellular uptake and metabolism .

Q. How can computational models predict environmental persistence or toxicity of this compound?

Apply OECD QSAR Toolbox or EPI Suite to estimate:

  • Biodegradation : Use fragment-based methods to predict hydrolysis rates of the carboxylic acid group.
  • Bioaccumulation : LogP values (experimental or calculated) indicate low bioaccumulation potential (LogP < 3 ).
  • Ecotoxicity : Algae or Daphnia magna toxicity models based on structural alerts (e.g., thiophene’s potential for radical formation).

Methodological Guidance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter < 1 mg/m³ ).
  • Containment : Sweep spills into chemically resistant containers; avoid water flushing to prevent environmental release .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (pH of 1% solution ~2.5 ).

Q. How can crystallographic data (e.g., from SHELX programs) resolve structural ambiguities in derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : SHELXL’s twin refinement module handles pseudo-merohedral twinning common in thiophene derivatives .
  • Validation : Check R-factor convergence (< 5%) and ADP (atomic displacement parameter) consistency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.